Sniper(abl)-033

Catalog No.
S12904727
CAS No.
M.F
C61H73F3N10O9S2
M. Wt
1211.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sniper(abl)-033

Product Name

Sniper(abl)-033

IUPAC Name

3-[2-[[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C61H73F3N10O9S2

Molecular Weight

1211.4 g/mol

InChI

InChI=1S/C61H73F3N10O9S2/c1-4-72-23-25-73(26-24-72)36-44-18-19-45(35-47(44)61(62,63)64)66-56(78)43-15-8-13-41(33-43)48-20-21-49-57(67-48)85-60(69-49)70-52(75)37-82-30-29-80-27-28-81-31-32-83-46-16-9-14-42(34-46)54(76)50-38-84-58(68-50)51-17-10-22-74(51)59(79)53(40-11-6-5-7-12-40)71-55(77)39(2)65-3/h8-9,13-16,18-21,33-35,38-40,51,53,65H,4-7,10-12,17,22-32,36-37H2,1-3H3,(H,66,78)(H,71,77)(H,69,70,75)/t39-,51-,53-/m0/s1

InChI Key

NJCPVTOZWPVLBE-XOIMNWENSA-N

SMILES

Array

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCOC6=CC=CC(=C6)C(=O)C7=CSC(=N7)C8CCCN8C(=O)C(C9CCCCC9)NC(=O)C(C)NC)C(F)(F)F

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCOC6=CC=CC(=C6)C(=O)C7=CSC(=N7)[C@@H]8CCCN8C(=O)[C@H](C9CCCCC9)NC(=O)[C@H](C)NC)C(F)(F)F

SNIPER(ABL)-033 is a heterobifunctional targeted protein degradation (TPD) tool compound that specifically recruits the cIAP1 E3 ubiquitin ligase to degrade the oncogenic BCR-ABL fusion protein. Structurally, it conjugates the potent ABL kinase inhibitor HG-7-85-01 to an LCL161 derivative (an IAP ligand) via a specialized linker. In procurement and assay design, this compound serves as a critical non-CRBN/non-VHL degradation benchmark for chronic myeloid leukemia (CML) models. By leveraging the IAP pathway, it enables researchers to study alternative ubiquitination mechanisms, bypass standard tyrosine kinase inhibitor (TKI) resistance, and achieve robust target knockdown with a highly favorable half-maximal degradation concentration (DC50) of 0.3 μM .

Substituting SNIPER(ABL)-033 with its parent kinase inhibitor, HG-7-85-01, or standard clinical TKIs like imatinib fails because these agents only provide reversible enzymatic inhibition. They leave the BCR-ABL protein scaffold intact, which maintains kinase-independent signaling and remains vulnerable to point-mutation-driven resistance [1]. Furthermore, substituting SNIPER(ABL)-033 with other IAP-recruiting degraders, such as SNIPER(ABL)-047 or SNIPER(ABL)-024, results in significantly weaker degradation efficiency. These alternative conjugates exhibit DC50 values of 2.0 μM and 5.0 μM, respectively, requiring much higher dosing that can trigger off-target cIAP1 auto-ubiquitination, non-specific cytotoxicity, and incomplete target clearance in cellular assays .

Superior Degradation Potency vs. MV-1 Ligand Conjugates

When comparing IAP-recruiting degraders utilizing the same HG-7-85-01 warhead, SNIPER(ABL)-033 (which utilizes an LCL161 derivative) demonstrates a DC50 of 0.3 μM for BCR-ABL reduction. In contrast, SNIPER(ABL)-047, which utilizes an MV-1 ligand, requires a DC50 of 2.0 μM to achieve similar degradation [1].

Evidence DimensionHalf-maximal degradation concentration (DC50)
Target Compound Data0.3 μM (SNIPER(ABL)-033)
Comparator Or Baseline2.0 μM (SNIPER(ABL)-047)
Quantified Difference6.6-fold higher degradation potency
ConditionsCellular BCR-ABL degradation assay

The 6.6-fold higher potency allows for lower working concentrations, directly improving assay reproducibility and minimizing the risk of off-target cIAP1 auto-degradation in mainstream laboratory workflows.

Warhead Efficiency vs. GNF5-Based SNIPERs

The choice of the kinase inhibitor warhead significantly impacts degradation efficiency. SNIPER(ABL)-033, utilizing the HG-7-85-01 warhead, achieves a DC50 of 0.3 μM. Conversely, SNIPER(ABL)-024, which pairs a GNF5 warhead with the same LCL161 derivative, exhibits a much weaker DC50 of 5.0 μM .

Evidence DimensionHalf-maximal degradation concentration (DC50)
Target Compound Data0.3 μM (SNIPER(ABL)-033)
Comparator Or Baseline5.0 μM (SNIPER(ABL)-024)
Quantified Difference>16-fold improvement in degradation potency
ConditionsCellular BCR-ABL degradation assay

Procuring the HG-7-85-01-based conjugate ensures robust ternary complex formation, preventing the incomplete degradation often seen with GNF5-based alternatives and ensuring purity-linked usability in downstream assays.

Total Protein Reduction vs. Parent Inhibitor Baseline

While the parent inhibitor HG-7-85-01 effectively suppresses ABL kinase phosphorylation, it does not alter total BCR-ABL protein levels. SNIPER(ABL)-033 completely shifts this paradigm by inducing rapid proteasomal degradation of the target, eliminating both the catalytic activity and the scaffolding function of the oncogenic fusion protein [1].

Evidence DimensionTotal BCR-ABL protein reduction
Target Compound DataInduces robust target degradation (DC50 = 0.3 μM)
Comparator Or BaselineNo protein reduction (HG-7-85-01 parent inhibitor)
Quantified DifferenceTransition from reversible inhibition to irreversible protein clearance
ConditionsIn vitro leukemia cell models

This functional shift is essential for researchers aiming to study the kinase-independent survival signaling of BCR-ABL that traditional TKIs fail to address.

Comparative TPD Pathway Profiling

Because SNIPER(ABL)-033 utilizes the cIAP1 E3 ligase rather than standard CRBN or VHL pathways, it is the optimal procurement choice for benchmarking alternative degradation mechanisms in hematological malignancy models [1].

Overcoming TKI-Resistant Leukemia Models

It is highly suited for mainstream laboratory workflows requiring the complete elimination of the BCR-ABL protein scaffold in cell lines harboring mutations that confer resistance to reversible kinase inhibitors like imatinib or dasatinib [2].

IAP Ligand Optimization and Linker Calibration

With its established high potency (DC50 = 0.3 μM), SNIPER(ABL)-033 serves as a reliable positive control in medicinal chemistry workflows aimed at developing next-generation SNIPERs or tuning PEG linker lengths for optimal ternary complex formation [1].

XLogP3

8.1

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

4

Exact Mass

1210.49555078 Da

Monoisotopic Mass

1210.49555078 Da

Heavy Atom Count

85

Dates

Last modified: 08-10-2024

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